molecular formula C14H11NO3 B1266099 2-(Benzoylamino)benzoic acid CAS No. 579-93-1

2-(Benzoylamino)benzoic acid

Cat. No.: B1266099
CAS No.: 579-93-1
M. Wt: 241.24 g/mol
InChI Key: WXVLIIDDWFGYCV-UHFFFAOYSA-N
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Description

2-(Benzoylamino)benzoic acid, also known as N-benzoylanthranilic acid, is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzoic acid where an amino group is substituted with a benzoyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzoylamino)benzoic acid typically involves the reaction of anthranilic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate benzoyl chloride, which then reacts with anthranilic acid to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol or acetone .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzoylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Benzoylamino)benzoic acid is unique due to the presence of both the benzoyl and carboxylic acid groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit viral replication distinguishes it from other similar compounds .

Properties

IUPAC Name

2-benzamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVLIIDDWFGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206620
Record name N-Benzoylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; fruity aroma
Record name N-Benzoylanthranilic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

341.00 to 342.00 °C. @ 760.00 mm Hg
Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-Benzoylanthranilic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1543/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

579-93-1
Record name Benzoylanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Benzoylanthranilic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 579-93-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3866
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzoylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZOYLANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6085493379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183.00 °C. @ 760.00 mm Hg
Record name N-Benzoylanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 2-(Benzoylamino)benzoic acid?

A: this compound is an organic compound containing both a carboxylic acid and an amide functional group. While its molecular formula and weight are not explicitly provided in the provided research excerpts, they can be deduced as C14H11NO3 and 241.24 g/mol, respectively. Several studies highlight its coordination behavior with various metal ions. [, , ] It acts as a mononegative bidentate ligand, typically coordinating through the carboxylate oxygen and either the amide nitrogen [, ] or the oxygen of the amide group depending on the specific metal ion and reaction conditions. []

Q2: What insights do spectroscopic studies provide about this compound and its metal complexes?

A: Spectroscopic techniques are invaluable for characterizing this compound and its complexes. Infrared (IR) spectroscopy confirms the presence of characteristic functional groups like carboxylate and amide. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and potentially 13C NMR, can elucidate the structure and confirm the coordination sites by analyzing chemical shifts and coupling patterns. Electronic spectra provide information about the electronic structure and geometry of metal complexes formed with this compound. [, , ]

Q3: How does this compound interact with transition metals, and what types of complexes are formed?

A: Research indicates that this compound readily forms complexes with a variety of transition metals including platinum(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and rhodium(III). [, , ] The exact coordination mode depends on the metal ion and reaction conditions. For instance, it can act as a bidentate ligand, coordinating through the carboxylate oxygen and the amide nitrogen with cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II), [] while coordinating through the carboxylate oxygen and the oxygen of the amide group with platinum(II). [] These interactions often result in the formation of stable, often octahedral, complexes as observed in the case of rhodium(III) complexes. []

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